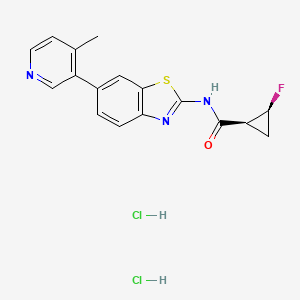
c-ABL-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
c-ABL-IN-1 is a novel and specific inhibitor of the c-Abl protein, which is a non-receptor tyrosine kinase involved in various cellular processes, including cell growth, survival, and differentiation. This compound has shown significant potential in preventing the progression of neurodegenerative diseases such as Parkinson’s disease .
準備方法
The preparation of c-ABL-IN-1 involves several synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300) and Tween 80, and finally adding deionized water (ddH2O) to achieve the desired formulation . Industrial production methods for this compound are not extensively documented, but they likely involve similar steps with optimization for large-scale synthesis.
化学反応の分析
c-ABL-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
c-ABL-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of c-Abl kinase activity. In biology, it helps in understanding the role of c-Abl in cellular processes. In medicine, this compound is being investigated for its potential to treat neurodegenerative diseases like Parkinson’s disease by preventing the progression of neurodegeneration . Additionally, it has applications in cancer research, particularly in targeting chronic myeloid leukemia (CML) and other malignancies .
作用機序
The mechanism of action of c-ABL-IN-1 involves the inhibition of the c-Abl tyrosine kinase. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that promote cell growth and survival. This compound binds to the myristoyl pocket of the c-Abl kinase domain, stabilizing the inactive conformation of the enzyme and preventing its activation . This mechanism is particularly effective in preventing the progression of diseases like Parkinson’s disease and chronic myeloid leukemia .
類似化合物との比較
c-ABL-IN-1 can be compared with other similar compounds such as imatinib, nilotinib, and dasatinib. These compounds also target the c-Abl kinase but differ in their binding sites and mechanisms of action. For example, imatinib binds to the ATP-binding site of c-Abl, while this compound binds to the myristoyl pocket . This unique binding site of this compound provides a distinct advantage in terms of specificity and reduced off-target effects. Other similar compounds include GNF-2, GNF-5, and ABL-001, which are also allosteric inhibitors of c-Abl kinase .
特性
分子式 |
C17H16Cl2FN3OS |
|---|---|
分子量 |
400.3 g/mol |
IUPAC名 |
(1S,2S)-2-fluoro-N-[6-(4-methylpyridin-3-yl)-1,3-benzothiazol-2-yl]cyclopropane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H14FN3OS.2ClH/c1-9-4-5-19-8-12(9)10-2-3-14-15(6-10)23-17(20-14)21-16(22)11-7-13(11)18;;/h2-6,8,11,13H,7H2,1H3,(H,20,21,22);2*1H/t11-,13+;;/m1../s1 |
InChIキー |
CKKZDNADJKPOGH-FZIZHOOBSA-N |
異性体SMILES |
CC1=C(C=NC=C1)C2=CC3=C(C=C2)N=C(S3)NC(=O)[C@@H]4C[C@@H]4F.Cl.Cl |
正規SMILES |
CC1=C(C=NC=C1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CC4F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















